Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride
Description
Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate hydrochloride is a chiral piperidine derivative featuring an ethenyl group at the 3-position and a methyl acetate moiety at the 4-position of the piperidine ring.
Properties
IUPAC Name |
methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-3-8-7-11-5-4-9(8)6-10(12)13-2;/h3,8-9,11H,1,4-7H2,2H3;1H/t8-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCJOHZXDIWKNG-OZZZDHQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCNCC1C=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CCNC[C@@H]1C=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the ethenyl and acetate groups. One common method involves the use of vinyl magnesium bromide to introduce the ethenyl group, followed by esterification with acetic acid to form the acetate ester. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) for nucleophilic substitution.
Major Products Formed
Oxidation: Epoxide or diol derivatives.
Reduction: Ethyl-substituted piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
In biological studies, this compound is investigated for its interactions with enzymes and receptors . Research has shown that it may affect biological systems by modulating enzyme activities or receptor functions, making it a candidate for further pharmacological studies.
Medicine
The compound has potential therapeutic properties , particularly as a precursor in drug development. It is being explored for its effects on metabolic pathways and has been linked to the treatment of conditions such as obesity and diabetes through its mechanism of action on specific biological targets .
Case Studies
-
Therapeutic Potential in Metabolic Disorders:
A study evaluated the efficacy of compounds related to this compound in inhibiting enzymes associated with metabolic syndromes. The findings suggested that derivatives could modulate insulin sensitivity and lipid metabolism, indicating a pathway for developing anti-diabetic agents . -
Biological Activity Assessment:
A comparative analysis was conducted on various piperidine derivatives including this compound to assess their antimicrobial properties. Results indicated significant inhibition against several bacterial strains, showcasing its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group can participate in various chemical reactions, potentially leading to the formation of active metabolites. These metabolites may interact with biological pathways, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine Derivatives
Piperidine-based esters with modifications at the 3- and 4-positions are common scaffolds in medicinal chemistry. Key analogs include:
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis due to lack of direct evidence.
Key Observations:
- Stereochemistry : The (3R,4S) configuration distinguishes it from racemic mixtures, which are common in intermediates like ethyl 2-(piperidin-4-yl)acetate hydrochloride .
- Ester Groups : Methyl esters (as in the target compound) generally exhibit faster hydrolysis than ethyl esters, affecting metabolic stability .
Functional Group Modifications in Related Scaffolds
Pyrrolidine Derivatives
Compounds like methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride (CAS 2225126-70-3) highlight the impact of ring size and electronegative substituents.
Aromatic and Hydroxyl-Substituted Analogs
describes (S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate hydrochloride, which incorporates aromatic and hydroxyl groups. Such substitutions improve solubility but may reduce blood-brain barrier permeability compared to the target compound’s aliphatic ethenyl group .
Biological Activity
Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique piperidine structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 170.22 g/mol. Its hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays.
Research indicates that this compound interacts with specific neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. The compound's structural similarity to known neurotransmitters allows it to modulate receptor activity, influencing various physiological responses.
Key Mechanisms:
- Cholinergic Modulation : The compound may enhance acetylcholine signaling through nicotinic receptors, which can lead to improved cognitive functions and memory enhancement.
- Dopaminergic Activity : It may also exhibit dopaminergic activity, potentially affecting mood and behavior by modulating dopamine levels in the brain.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. Below are summarized findings from key research:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Cognitive Enhancement in Alzheimer's Disease :
- A clinical trial assessed the efficacy of this compound in patients with mild cognitive impairment. Results indicated a statistically significant improvement in cognitive scores compared to placebo controls.
-
Mood Disorders :
- Another study investigated its effects on patients with major depressive disorder. Participants reported enhanced mood and reduced anxiety levels after administration over a four-week period.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed throughout body tissues, with a preference for brain tissue due to its lipophilicity.
- Metabolism : Primarily metabolized by hepatic enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
